molecular formula C22H18ClFN4O2S B11280187 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B11280187
M. Wt: 456.9 g/mol
InChI Key: XNORHJFGKMZIEZ-UHFFFAOYSA-N
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Description

2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: The replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole rings may play a crucial role in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzylidene-5-chloro-1-benzofuran-3(2H)-one
  • 5-chloro-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one
  • 3-(2-chloro-benzylidene)-3H-isobenzofuran-1-one

Uniqueness

What sets 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18ClFN4O2S

Molecular Weight

456.9 g/mol

IUPAC Name

2-[[5-(5-chloro-1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C22H18ClFN4O2S/c1-3-8-28-21(19-10-14-9-15(23)5-7-18(14)30-19)26-27-22(28)31-12-20(29)25-17-11-16(24)6-4-13(17)2/h3-7,9-11H,1,8,12H2,2H3,(H,25,29)

InChI Key

XNORHJFGKMZIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(N2CC=C)C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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